N-[4-[(Trifluoroacetyl)amino]benzoyl]-L-glutamic Acid Dimethyl Ester
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Overview
Description
N-[4-[(Trifluoroacetyl)amino]benzoyl]-L-glutamic Acid Dimethyl Ester is a biochemical compound used primarily in proteomics research. It is known for its unique structure, which includes a trifluoroacetyl group, making it valuable in various scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-[(Trifluoroacetyl)amino]benzoyl]-L-glutamic Acid Dimethyl Ester typically involves the trifluoromethylation of carbon-centered radical intermediates. This process is crucial in pharmaceuticals, agrochemicals, and materials science .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented.
Chemical Reactions Analysis
Types of Reactions: N-[4-[(Trifluoroacetyl)amino]benzoyl]-L-glutamic Acid Dimethyl Ester can undergo various chemical reactions, including:
- Oxidation
- Reduction
- Substitution
Common Reagents and Conditions: Common reagents used in these reactions include:
- Oxidizing agents : Potassium permanganate (KMnO4)
- Reducing agents : Sodium borohydride (NaBH4)
- Substitution reagents : Halogenating agents
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
N-[4-[(Trifluoroacetyl)amino]benzoyl]-L-glutamic Acid Dimethyl Ester is used in various scientific research applications, including:
- Chemistry : As a reagent in synthetic organic chemistry.
- Biology : In proteomics research to study protein interactions.
- Medicine : Potential applications in drug development.
- Industry : Used in the development of new materials and agrochemicals .
Mechanism of Action
The mechanism of action for N-[4-[(Trifluoroacetyl)amino]benzoyl]-L-glutamic Acid Dimethyl Ester involves its interaction with specific molecular targets and pathways. The trifluoroacetyl group plays a significant role in its biochemical activity, influencing its binding affinity and reactivity .
Comparison with Similar Compounds
Similar Compounds:
- N-[4-[(Trifluoroacetyl)amino]benzoyl-d4]-L-glutamic Acid Dimethyl Ester
- N-[4-[(Trifluoroacetyl)amino]benzoyl]-L-glutamic Acid
Uniqueness: N-[4-[(Trifluoroacetyl)amino]benzoyl]-L-glutamic Acid Dimethyl Ester is unique due to its trifluoroacetyl group, which enhances its stability and reactivity compared to similar compounds .
Properties
IUPAC Name |
dimethyl 2-[[4-[(2,2,2-trifluoroacetyl)amino]benzoyl]amino]pentanedioate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N2O6/c1-26-12(22)8-7-11(14(24)27-2)21-13(23)9-3-5-10(6-4-9)20-15(25)16(17,18)19/h3-6,11H,7-8H2,1-2H3,(H,20,25)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXRWKOBMLFNNBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(C(=O)OC)NC(=O)C1=CC=C(C=C1)NC(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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